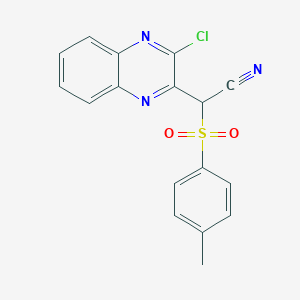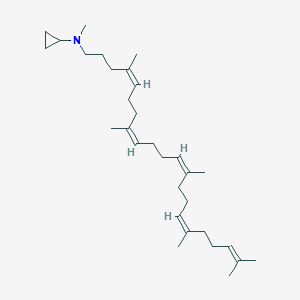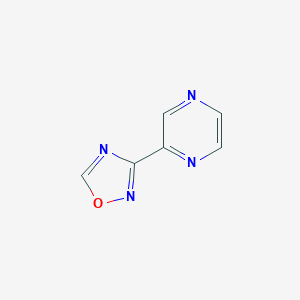
Adenosine, 5'-O-((1,1-dimethylethyl)dimethylsilyl)-, 2'-(4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate is a complex organic compound that features a variety of functional groups, including an aminopurine moiety, a tert-butyl(dimethyl)silyl group, and a 4-methylbenzenesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Glycosylation: The protected sugar is then glycosylated with 6-aminopurine using a suitable glycosyl donor and promoter.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aminopurine moieties.
Reduction: Reduction reactions can target the sulfonate ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the aminopurine moiety of the compound is of particular interest due to its similarity to nucleotides. This makes the compound useful in the study of DNA and RNA interactions, as well as in the development of nucleotide analogs for therapeutic applications.
Medicine
In medicine, the compound’s potential as a prodrug is being explored. The tert-butyl(dimethyl)silyl group can be used to protect active pharmaceutical ingredients, enhancing their stability and bioavailability.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate involves its interaction with various molecular targets. The aminopurine moiety can interact with nucleotide-binding proteins, affecting processes such as DNA replication and transcription. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-hydroxymethyl-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate: Lacks the tert-butyl(dimethyl)silyl group, resulting in different chemical properties.
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] acetate: Contains an acetate group instead of the 4-methylbenzenesulfonate group, leading to different reactivity.
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate: Contains a phosphate group, which significantly alters its biological activity.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate imparts unique chemical stability and reactivity, making it distinct from other similar compounds. This group also enhances the compound’s potential for use in various applications, including as a prodrug or in material science.
特性
CAS番号 |
115094-43-4 |
|---|---|
分子式 |
C23H33N5O6SSi |
分子量 |
535.7 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H33N5O6SSi/c1-14-7-9-15(10-8-14)35(30,31)34-19-18(29)16(11-32-36(5,6)23(2,3)4)33-22(19)28-13-27-17-20(24)25-12-26-21(17)28/h7-10,12-13,16,18-19,22,29H,11H2,1-6H3,(H2,24,25,26)/t16-,18-,19-,22-/m1/s1 |
InChIキー |
UECWDUYKBZLPTO-WGQQHEPDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)








![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)




